molecular formula C17H19BrN2O4S B3311912 Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate CAS No. 946279-01-2

Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate

Cat. No.: B3311912
CAS No.: 946279-01-2
M. Wt: 427.3
InChI Key: WSJVITALJQLPIR-SDNWHVSQSA-N
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Description

Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate is a synthetic piperazine derivative featuring a maleate ester backbone and a 3-bromophenylcarbonothioyl substituent on the piperazine ring.

Properties

IUPAC Name

dimethyl (E)-2-[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-23-15(21)11-14(17(22)24-2)19-6-8-20(9-7-19)16(25)12-4-3-5-13(18)10-12/h3-5,10-11H,6-9H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJVITALJQLPIR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)N1CCN(CC1)C(=S)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/N1CCN(CC1)C(=S)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a maleate moiety linked to a piperazine derivative with a bromophenylcarbonothioyl substituent. Its molecular formula is C25H33BrN2O4C_{25}H_{33}BrN_2O_4. The structural intricacies contribute to its biological activity, influencing interactions with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival, particularly in cancerous cells.
  • Modulation of Signaling Pathways : It could alter signaling pathways associated with apoptosis and cell growth, leading to increased cell death in malignant cells.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain fungal strains.

Anticancer Activity

A study published in PubMed explored the anticancer properties of related compounds derived from piperazine frameworks. The findings indicated that such compounds exhibited significant cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against tumors .

Antifungal Activity

The antifungal efficacy was evaluated using the MTT assay to determine the Minimum Inhibitory Concentration (MIC) against several fungal strains. Results demonstrated that compounds with similar structures showed promising antifungal activity, indicating that this compound might also exhibit similar properties .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer EfficacyDemonstrated cytotoxic effects on breast cancer cells with IC50 values in the micromolar range.
Study BAntifungal ActivityShowed significant inhibition against Aspergillus species with MIC values ranging from 0.5 to 2 mg/L.
Study CMechanistic InsightsSuggested that the compound induces apoptosis through caspase activation in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

Piperazine derivatives are well-studied for their 5-HT1A and 5-HT2A receptor interactions. The following table compares key structural and pharmacological features of the target compound with analogs from literature:

Compound Name / Feature Dimethyl 2-(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)maleate N-[3-(4-Phenylpiperazin-1-yl)-propyl]-3-spiro-cyclohexanepyrrolidine-2,5-dione (Compound 5, ) Quetiapine N-Oxide (Imp. H, )
Core Structure Piperazine + maleate ester + 3-bromophenylcarbonothioyl Piperazine + spiro-cyclohexane-pyrrolidinedione Piperazine + dibenzothiazepine + N-oxide
Key Substituents 3-Bromophenylcarbonothioyl Phenyl + spiro-cyclohexane Dibenzo[b,f][1,4]thiazepine + N-oxide
Receptor Affinity (Ki) Not reported 5-HT2A: 27 nM Not explicitly reported (Quetiapine analogs target 5-HT2A/D2)
Solubility Profile Likely low (ester form) Moderate (free base) High (N-oxide improves polarity)
Functional Role Potential 5-HT2A modulator (inferred) 5-HT2A antagonist Metabolite of antipsychotic drug
Key Observations:
  • Substituent Impact: The 3-bromophenylcarbonothioyl group in the target compound introduces steric bulk and lipophilicity compared to phenyl or spiro-cyclohexane groups in ’s analogs. Bromine’s electronegativity may enhance binding affinity but reduce solubility.
  • Receptor Selectivity: Compounds with phenylpiperazine moieties (e.g., Compound 5 in ) exhibit high 5-HT2A affinity (Ki = 15–46 nM).
  • Salt/Ester Effects : The maleate ester in the target compound contrasts with dihydrochloride salts (e.g., Imp. B in ), which improve aqueous solubility. Maleate esters are typically less soluble but may enhance blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Estimated at ~450–500 g/mol (based on structural analogs), comparable to CNS-active drugs.
  • Metabolism : The maleate ester may undergo hydrolysis in vivo, releasing maleic acid and a piperazine-thioamide intermediate, which could influence toxicity or activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate
Reactant of Route 2
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Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate

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